molecular formula C23H19N5O2 B11231363 3-(imidazo[1,2-a]pyridin-2-ylmethyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(imidazo[1,2-a]pyridin-2-ylmethyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11231363
M. Wt: 397.4 g/mol
InChI Key: OXMPFJXZTSBEPR-UHFFFAOYSA-N
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Description

3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a fused ring system that includes imidazo[1,2-a]pyridine and pyrido[2,3-d]pyrimidine moieties, making it a unique scaffold for various chemical and biological applications.

Properties

Molecular Formula

C23H19N5O2

Molecular Weight

397.4 g/mol

IUPAC Name

3-(imidazo[1,2-a]pyridin-2-ylmethyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H19N5O2/c1-15-12-16(2)24-21-20(15)22(29)27(23(30)28(21)18-8-4-3-5-9-18)14-17-13-26-11-7-6-10-19(26)25-17/h3-13H,14H2,1-2H3

InChI Key

OXMPFJXZTSBEPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC4=CN5C=CC=CC5=N4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods often require specific catalysts and solvents to achieve the desired product. For instance, the use of transition-metal-free strategies and solid alumina at room temperature has been reported for similar compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable methods such as continuous flow synthesis and automated reaction setups. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents . The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind

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